2,5,8,11-Tetradecatetrayn-1-ol
Overview
Description
2,5,8,11-Tetradecatetrayn-1-ol is a chemical compound with the molecular formula C14H14O. It belongs to the polyacetylene family and is known for its unique chemical structure and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,8,11-Tetradecatetrayn-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of appropriate alkynes under specific conditions to form the desired polyacetylene structure. The reaction typically requires the use of catalysts and controlled environments to ensure the formation of the compound without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The compound is then purified using techniques like distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetradecatetrayn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,5,8,11-Tetradecatetrayn-1-ol has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and radiolabeled fatty acids.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetradecatetrayn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s polyacetylene structure allows it to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Tetradeca-5,8,11-trienoic acid: Another polyacetylene compound with similar structural features.
2,5,8,11-Tetradecatetrayn-1-ol: A closely related compound with slight variations in its chemical structure.
Uniqueness
This compound stands out due to its specific arrangement of triple bonds and hydroxyl group, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar polyacetylenes.
Properties
IUPAC Name |
tetradeca-2,5,8,11-tetrayn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2,5,8,11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJWRKKYNKEUQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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